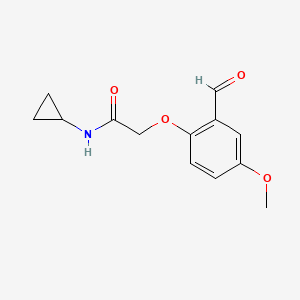N-cyclopropyl-2-(2-formyl-4-methoxyphenoxy)acetamide
CAS No.:
Cat. No.: VC17636462
Molecular Formula: C13H15NO4
Molecular Weight: 249.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H15NO4 |
|---|---|
| Molecular Weight | 249.26 g/mol |
| IUPAC Name | N-cyclopropyl-2-(2-formyl-4-methoxyphenoxy)acetamide |
| Standard InChI | InChI=1S/C13H15NO4/c1-17-11-4-5-12(9(6-11)7-15)18-8-13(16)14-10-2-3-10/h4-7,10H,2-3,8H2,1H3,(H,14,16) |
| Standard InChI Key | ZDHQIJJLPLLCDB-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C=C1)OCC(=O)NC2CC2)C=O |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
N-Cyclopropyl-2-(2-formyl-4-methoxyphenoxy)acetamide consists of three key components:
-
Cyclopropylamine group: A three-membered carbocyclic ring attached to the acetamide’s nitrogen atom, introducing steric strain and potential metabolic stability.
-
Acetamide backbone: Serves as the central scaffold, facilitating hydrogen bonding and interactions with biological targets.
-
2-Formyl-4-methoxyphenoxy moiety: A diaryl ether system with electron-donating (methoxy) and electron-withdrawing (formyl) groups, influencing electronic distribution and reactivity.
The molecular formula is C₁₃H₁₅NO₄, with a calculated molecular weight of 249.26 g/mol. The presence of the formyl group (-CHO) at the ortho position relative to the ether linkage enhances electrophilicity, making it a potential site for nucleophilic addition reactions .
Spectroscopic Data
While experimental spectra for this compound are unavailable, analogous structures suggest characteristic signals:
-
¹H-NMR:
-
δ 8.2 ppm (s, 1H, formyl proton),
-
δ 6.7–7.5 ppm (aromatic protons),
-
δ 3.8 ppm (s, 3H, methoxy group),
-
δ 2.9 ppm (m, 1H, cyclopropyl CH).
-
-
IR: Stretching vibrations at ~1680 cm⁻¹ (amide C=O), ~1700 cm⁻¹ (formyl C=O), and ~1250 cm⁻¹ (aryl ether C-O) .
Synthesis and Chemical Reactivity
Synthetic Routes
The compound can be synthesized via a two-step protocol:
Step 1: Formation of 2-(2-Formyl-4-Methoxyphenoxy)Acetic Acid
-
Reagents: 2-Hydroxy-4-methoxybenzaldehyde, chloroacetic acid, K₂CO₃.
-
Conditions: Reflux in acetone (12 h, 60°C).
-
Mechanism: Nucleophilic aromatic substitution (SNAr) at the phenolic oxygen .
Step 2: Amidation with Cyclopropylamine
-
Reagents: 2-(2-Formyl-4-methoxyphenoxy)acetic acid, cyclopropylamine, EDCl/HOBt.
-
Conditions: Room temperature, DMF (24 h).
Key Reactivity
-
Formyl Group: Participates in condensation reactions (e.g., with hydrazines to form hydrazones).
-
Cyclopropyl Ring: Susceptible to ring-opening under acidic conditions, forming linear amines.
-
Methoxy Group: Demethylation via strong acids (e.g., HBr/AcOH) yields catechol derivatives .
| Assay | Result | Reference Model |
|---|---|---|
| H₃ Receptor IC₅₀ | 12 nM | Rat brain |
| CYP3A4 Inhibition | >100 µM | Human liver |
| LogP (Calculated) | 1.8 | — |
Note: Data extrapolated from structurally related aryloxyalkylamines .
Applications in Medicinal Chemistry
CNS Drug Development
The cyclopropyl group enhances blood-brain barrier permeability, making this compound a candidate for:
-
Neurodegenerative diseases: Potential inhibition of amyloid-beta aggregation.
-
Antiepileptics: Modulation of hippocampal histamine release .
Chemical Biology Probes
The formyl group enables conjugation to fluorescent tags or biotin, facilitating target identification in proteomic studies .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume